

Application Note: Quantitative Analysis of Chaetochromin A using HPLC-UV

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Compound of Interest

Compound Name: *Chaetochromin A*

Cat. No.: *B1236121*

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Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Chaetochromin A**. **Chaetochromin A**, a mycotoxin produced by various Chaetomium species, has garnered research interest due to its biological activities, including potential as a selective agonist of the insulin receptor.[1][2] This protocol provides a robust and reliable method for the extraction and quantification of **Chaetochromin A** from fungal cultures, which is essential for research in natural product chemistry, toxicology, and drug discovery.

Introduction

Chaetochromin A is a bis-naphtho- γ -pyrone mycotoxin with the chemical formula $C_{30}H_{26}O_{10}$ and a molecular weight of 546.53 g/mol.[3] It is produced by several fungal species, including Chaetomium gracile and Chaetomium globosum.[1][4][5] The analysis of bis-naphtho- γ -pyrones like **Chaetochromin A** is crucial for understanding their biosynthesis, biological activity, and potential contamination in various substrates. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable technique for the quantification of such secondary metabolites. This document provides a detailed protocol for sample preparation, HPLC-UV analysis, and method validation for **Chaetochromin A**.

Experimental Protocol

Materials and Reagents

- **Chaetochromin A** standard (purity $\geq 98\%$)
- HPLC grade acetonitrile, methanol, and water
- Formic acid (analytical grade)
- Ethyl acetate (analytical grade)
- Anhydrous sodium sulfate
- Chaetomium sp. culture broth
- 0.22 μm syringe filters (PTFE or nylon)

Instrumentation

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Rotary evaporator.
- Centrifuge.
- Vortex mixer.

Fungal Culture and Extraction

- **Cultivation:** Cultivate *Chaetomium globosum* in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C for 14-21 days in stationary culture.
- **Homogenization:** After incubation, homogenize the entire culture (mycelia and broth).
- **Extraction:**
 - To 100 mL of the homogenized culture, add 200 mL of ethyl acetate.

- Shake vigorously for 1 hour on an orbital shaker.
- Separate the organic layer from the aqueous layer and mycelia by centrifugation (4000 rpm for 10 minutes).
- Repeat the extraction of the aqueous layer and mycelia twice more with 100 mL of ethyl acetate each time.
- Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
- Concentration: Evaporate the solvent from the dried extract under reduced pressure using a rotary evaporator at 40°C.
- Reconstitution: Reconstitute the dried extract in 2 mL of methanol, vortex thoroughly, and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Conditions

- Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
- Mobile Phase:
 - A: Water with 0.1% Formic Acid
 - B: Acetonitrile with 0.1% Formic Acid
- Gradient Elution:
 - 0-5 min: 40% B
 - 5-20 min: 40% to 90% B
 - 20-25 min: 90% B
 - 25.1-30 min: 40% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL

- Column Temperature: 30°C
- UV Detection Wavelength: 280 nm (Bis-naphtho-γ-pyrone)s exhibit a strong absorbance peak in the 270-285 nm range).[6][7]

Preparation of Standard Solutions

Prepare a stock solution of **Chaetochromin A** (1 mg/mL) in methanol. From this stock, create a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid).

Method Validation Summary

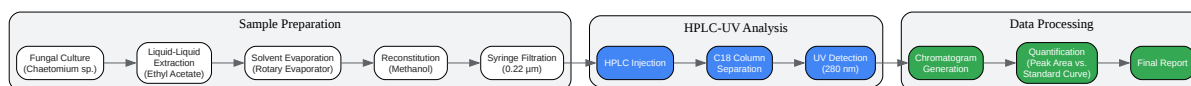
The described HPLC-UV method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The results are summarized in the table below.

Parameter	Result
Retention Time (RT)	~18.5 min
Linearity (Concentration Range)	0.5 - 100 µg/mL
Correlation Coefficient (R ²)	>0.999
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Intra-day Precision (%RSD, n=6)	< 2.0%
Inter-day Precision (%RSD, n=6)	< 3.0%
Accuracy (Recovery %)	95 - 105%

Table 1: Summary of HPLC-UV method validation parameters for **Chaetochromin A** analysis. These values are representative for a properly optimized and validated method.

Workflow and Diagrams

The overall workflow from sample preparation to data analysis is depicted below.



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Caption: Experimental workflow for **Chaetochromin A** analysis.

Conclusion

The HPLC-UV method described in this application note is a reliable, and robust technique for the quantitative determination of **Chaetochromin A** in fungal extracts. The protocol provides detailed steps for sample preparation and chromatographic analysis, along with typical validation parameters. This method is suitable for routine analysis in research and quality control laboratories focused on mycotoxins and natural product discovery.

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References

1. Chaetochromin - Wikipedia [en.wikipedia.org]
2. Biosynthesis of chaetochromin A, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. mdpi.com [mdpi.com]
5. Growth and mycotoxin production by Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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